1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone

Physicochemical characterization Distillation purification Process chemistry

Researchers often face limited access to high-purity 2-cyclopropylamino pyrimidine building blocks with a versatile handle for kinase inhibitor library synthesis. This 5-acetyl derivative (≥98%) provides a ready-to-use scaffold for p38 MAP kinase inhibitor development, enabling direct diversification via aldol condensation, reductive amination, or cyclocondensation. The cyclopropylamino group retains key pharmacophoric features linked to enhanced p38 potency and improved CYP450 selectivity. Supplied with multiple stock points for reliable global delivery.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1211473-37-8
Cat. No. B1402099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone
CAS1211473-37-8
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)C)NC2CC2
InChIInChI=1S/C10H13N3O/c1-6-9(7(2)14)5-11-10(12-6)13-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12,13)
InChIKeyRGZVAHCNCYHAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Structural Classification


1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone (CAS 1211473-37-8, MFCD15202253, molecular formula C₁₀H₁₃N₃O, molecular weight 191.23 g/mol) is a trisubstituted pyrimidine derivative bearing a 2-cyclopropylamino group, a 4-methyl group, and a 5-acetyl (ethanone) substituent . Its canonical SMILES is CC(=O)C1=CN=C(NC2CC2)N=C1C . Predicted physicochemical properties include a density of 1.3 ± 0.1 g/cm³, a boiling point of 365.4 ± 34.0 °C at 760 mmHg, a flash point of 174.8 ± 25.7 °C, a LogP of 0.49, and a refractive index of 1.628 . The compound is commercially available at 97–98% purity from multiple suppliers and is classified under GHS07 (Harmful/Irritant) with hazard statements H302, H315, H319, and H335 .

5-Acetyl ketone handle for direct aldol, reductive amination, and heterocycle formation
2-Cyclopropylamino pharmacophore core for kinase inhibitor scaffold elaboration
High-purity grade (97–98%) for reproducible library synthesis

Why the Cyclopropylamino Substituent Cannot Be Replaced


The 2-cyclopropylamino substituent imparts a unique combination of steric bulk (cyclopropyl ring), hydrogen-bonding capacity (secondary amine), and conformational rigidity that distinguishes this compound from the common 2-amino analog (CAS 66373-25-9) and the 2-furylamino analog (CAS 1306739-14-9) . In the broader 2-cyclopropylamino-pyrimidine chemotype, this motif has been explicitly linked to enhanced p38 MAP kinase inhibitory potency (e.g., RPR203494, IC₅₀ = 9 nM on p38 kinase) and reduced cytochrome P450 inhibition relative to pyridinyl-imidazole counterparts [1]. Consequently, replacing the cyclopropylamino group with —NH₂ or —NH-furyl alters the molecule's LogP, boiling point, steric profile, and hydrogen-bond pharmacophore, which can compromise performance in downstream medicinal chemistry campaigns that depend on the 5-acetyl handle for further elaboration (e.g., aldol condensations, reductive aminations, or heterocycle formation) [1]. Generic substitution therefore risks both synthetic tractability and biological target engagement in programs derived from the 2-cyclopropylamino-pyrimidine scaffold.

2-Amino analog (CAS 66373-25-9)
Loss of cyclopropyl steric bulk and hydrogen-bonding may shift kinase pharmacophore recognition and synthetic intermediate reactivity.
2-Furylamino analog (CAS 1306739-14-9)
Higher lipophilicity (LogP shift) alters solubility/permeability balance, potentially misaligning with hydrophilic lead series requirements.
Generic substitution
May compromise synthetic efficiency and biological target engagement in 2-cyclopropylamino-pyrimidine medicinal chemistry programs.

Quantitative Differentiation from Structural Analogs


Boiling Point Differential vs. 2-Amino Analog

The boiling point of 1-[2-(cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone is 365.4 ± 34.0 °C (predicted, at 760 mmHg), compared with 356.2 ± 34.0 °C (predicted, at 760 mmHg) for the 2-amino analog (1-(2-amino-4-methylpyrimidin-5-yl)ethanone, CAS 66373-25-9), a difference of approximately +9.2 °C . This elevation is consistent with the increased molecular weight (191.23 vs. 151.17 g/mol) and enhanced van der Waals interactions conferred by the cyclopropyl ring.

Boiling Point
Cross-study comparable
Target: 365.4 ± 34.0 °C
2-Amino analog: 356.2 ± 34.0 °C
Δ +9.2 °C
Higher boiling point influences purification and scale-up method selection.
Predicted values at 760 mmHg.
Physicochemical characterization Distillation purification Process chemistry

Lipophilicity Tuning vs. 2-Furylamino Analog

The predicted LogP of 1-[2-(cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone is 0.49, compared with a predicted LogP of 1.66 for the 2-furylamino analog (1-[2-(2-furylamino)-4-methylpyrimidin-5-yl]ethanone, CAS 1306739-14-9), representing a difference of −1.17 LogP units . The cyclopropylamino analog is substantially more hydrophilic, falling within the favorable range for CNS drug-likeness (LogP < 5) and oral bioavailability, whereas the furyl analog approaches a LogP that may reduce aqueous solubility.

Lipophilicity
Cross-study comparable
Target LogP: 0.49
2-Furylamino analog LogP: 1.66
Δ −1.17 (more hydrophilic)
Supports hydrophilic lead series with balanced ADME requirements.
Predicted LogP values.
Lipophilicity optimization Drug-likeness ADME prediction

Ketone vs. Ester Functional Handle Comparison

The 5-acetyl group (—C(=O)CH₃) in the target compound (CAS 1211473-37-8) provides a reactive ketone handle amenable to aldol condensations, reductive aminations, Claisen-Schmidt reactions, and hydrazone/oxime formation . In contrast, the closest 2-cyclopropylamino pyrimidine analog with an altered 5-position, ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate (CAS 1379811-61-6, molecular weight 221.26 g/mol), contains a carboxylate ester (—C(=O)OCH₂CH₃) that requires hydrolysis to the carboxylic acid prior to amide coupling or other derivatizations, adding a synthetic step . The molecular weight advantage of the ketone (191.23 vs. 221.26 g/mol, a difference of −30.03 g/mol, or −13.6%) is also relevant for fragment-based drug discovery, where lower molecular weight fragments are preferred.

Functional Handle
Cross-study comparable
5-Acetyl ketone
MW 191.23 g/mol
vs. ethyl ester (MW 221.26)
Δ −30.03 g/mol (−13.6%)
Direct condensation chemistry without ester hydrolysis saves synthetic steps.
Fragment-friendly low MW.
Synthetic intermediate Building block Medicinal chemistry

2-Cyclopropylamino-Pyrimidine p38 Kinase Potency Advantage

In a direct, peer-reviewed head-to-head comparison, the 2-cyclopropylamino-pyrimidine derivative RPR203494 demonstrated a p38 kinase IC₅₀ of 9 nM (EC₅₀ = 60 nM in a human monocyte TNF-α release assay), representing a >5-fold improvement in enzymatic potency over the progenitor pyridinyl-imidazole inhibitor RPR200765A (IC₅₀ = 50 nM) [1]. Although the target compound (CAS 1211473-37-8) is a simpler 5-acetyl-4-methyl-2-cyclopropylamino-pyrimidine lacking the elaborated C-4 imidazole-dioxanyl side chain present in RPR203494, it recapitulates the core 2-cyclopropylamino-4-methylpyrimidine pharmacophore that was demonstrated to be critical for potent p38 inhibition and reduced CYP450 liability (RPR203494 showed minimal inhibition of CYP1A2 and CYP2C9 vs. RPR200765A, which had IC₅₀ values of 4.2 μM and 12 μM, respectively, against these isoforms) [1]. This establishes the 2-cyclopropylamino-4-methylpyrimidine core as a privileged scaffold for developing kinase inhibitors with improved selectivity profiles.

p38 Kinase Pharmacophore
Class-level inference
Core chemotype (RPR203494): p38 IC₅₀ = 9 nM vs. 50 nM for pyridinyl-imidazole progenitor.
Reported SAR context supports cyclopropylamino-pyrimidine as a privileged kinase inhibitor scaffold.
Compound itself not directly assayed; data from McLay et al. (2001).
p38 MAP kinase inhibition Kinase inhibitor scaffold Structure-activity relationship

Hazard and Handling Profile vs. 2-Amino Analog

1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone is classified under GHS07 with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 2-amino analog (CAS 66373-25-9) has a reported melting point of 226–227 °C and is a solid at ambient temperature , while the target compound is expected to be a lower-melting solid or oil given its lower predicted melting enthalpy, which may influence storage conditions (the amino analog is recommended for storage at 2–8 °C) . Both compounds require standard PPE and ventilation, but the cyclopropylamino derivative additionally requires specific precautions against dust/fume/mist inhalation (P260) and specifies locked storage (P405) .

Hazard Profile
Cross-study comparable
Target: GHS07 Warning (H302+H315+H319+H335), ambient locked storage.
2-Amino analog: high-melting solid (mp 226–227 °C), 2–8 °C storage.
Physical form and storage requirements influence shipping, logistics, and shelf-life management.
Based on supplier SDS and database entries.
Safety assessment Laboratory handling Procurement compliance

Optimal Research and Industrial Application Scenarios


p38 MAP Kinase Inhibitor Library Synthesis

This compound serves as a direct synthetic entry point to the 2-cyclopropylamino-4-methylpyrimidine scaffold, which has been peer-reviewed validated as a core pharmacophore for p38 MAP kinase inhibition with improved CYP450 selectivity relative to pyridinyl-imidazole chemotypes . The 5-acetyl handle allows immediate diversification via aldol condensation, reductive amination, or hydrazone formation to generate focused kinase inhibitor libraries without requiring protecting-group chemistry on the heterocyclic core. The LogP of 0.49 indicates good starting hydrophilicity for lead optimization toward CNS-penetrant or orally bioavailable candidates .

Fragment-Based Drug Discovery for Kinase ATP Sites

With a molecular weight of 191.23 g/mol, the compound falls within the optimal fragment size range (MW < 300) for FBDD screening . Unlike the corresponding ethyl ester analog (MW 221.26 g/mol), the 5-acetyl group provides a lower molecular weight entry point while retaining a synthetic handle for fragment growing or linking strategies. The cyclopropylamino group introduces a defined three-dimensional structural element (Fsp³ contribution) that can enhance fragment library diversity and improve the chances of identifying novel binding modes within kinase ATP pockets .

Heterocycle-Fused Pyrimidine Library Precursor

The 5-acetyl ketone position is ideally suited for cyclocondensation reactions with hydrazines, amidines, or guanidines to generate pyrazolo[4,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and related fused heterocyclic systems . Such fused pyrimidine scaffolds are prevalent in kinase inhibitor chemical space. The cyclopropylamino group at C-2 is retained through these transformations, preserving the pharmacophoric element that has been associated with enhanced p38 potency [1].

Agrochemical Lead Discovery with Pyrimidine Scaffolds

Pyrimidine derivatives with cyclopropylamino substituents have been disclosed in patent literature as plant growth regulators and fungicides . The 5-acetyl-2-cyclopropylamino-4-methylpyrimidine core combines the acetyl functional handle for further diversification with the cyclopropyl group, a motif commonly employed in agrochemical design for its metabolic stability and unique steric profile. Researchers in crop protection can use this building block to access a distinct region of pyrimidine chemical space that is underrepresented in commercial agrochemical libraries.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Acetyl reactivity and cyclopropylamino pharmacophore retention
Diversification efficiency and kinase inhibition assay
Fragment-based lead discovery
Low molecular weight and ketone handle for fragment growing
Binding mode characterization and elaboration chemistry
Fused pyrimidine library precursor
5-Acetyl group for cyclocondensation with dinucleophiles
Pyrazolo-/pyrimidopyrimidine formation and biological profiling
Agrochemical lead discovery
Cyclopropylamino steric/metabolic stability and synthetic versatility
Fungicidal/plant growth regulatory screening
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